4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol
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Overview
Description
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-(2-methylbutan-2-yl)phenol. This compound is known for its applications in the production of resins and polymers, particularly in the creation of phenolic resins and epoxy resins. It is a white solid with a distinct phenolic odor and is soluble in basic water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, with 2-tert-butylphenol being a major side product . Another method involves the reaction of phenol with tert-butanol in water at high pressure and temperatures around 250°C . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. 4-(2-methylbutan-2-yl)phenol can be synthesized through similar alkylation reactions involving phenol and isobutene.
Industrial Production Methods
The industrial production of 4-tert-butylphenol involves the use of diverse transalkylation reactions. The compound is produced on a large scale for use in the polymer industry, particularly in the production of epoxy resins and curing agents .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces trans-4-tert-butylcyclohexanol.
Substitution: Produces various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used in the synthesis of calixarenes and other complex molecules.
Biology: Investigated for its potential depigmenting properties and as an endocrine disruptor.
Medicine: Studied for its cytotoxic activity against cancer cells, particularly breast carcinoma cell lines.
Industry: Widely used in the production of phenolic resins, epoxy resins, and as a plasticizer.
Mechanism of Action
The mechanism of action of 4-tert-butylphenol involves its interaction with various molecular targets and pathways. It acts as a monofunctional compound in polymer science, controlling molecular weight by limiting chain growth . Its antioxidant properties allow it to neutralize free radicals and reduce reactive oxygen species production, enhancing the durability and endurance of plastics, rubber, and polymers .
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant and antifungal properties.
Bisphenol A: Used in the production of epoxy resins and polycarbonate.
4-tert-Amylphenol: Another alkylphenol with similar applications in resin production.
Uniqueness
4-Tert-butylphenol is unique due to its monofunctional nature, which allows it to act as a chain stopper in polymer science, controlling molecular weight by limiting chain growth . This property distinguishes it from difunctional compounds like bisphenol A, which act as polymer chain extenders.
Properties
CAS No. |
65733-76-8 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H16O.C10H14O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h5-8,12H,4H2,1-3H3;4-7,11H,1-3H3;1H2 |
InChI Key |
AZTCPXTVBNAPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Related CAS |
65733-76-8 |
Origin of Product |
United States |
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